4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide

CYP450 inhibition drug metabolism hepatic clearance

4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide (CAS 2034450-61-6) is a synthetic sulfonamide derivative containing a 4-fluoro-3-methylbenzenesulfonamide core linked via an N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl) side chain. The compound belongs to the broader class of hydroxylated sulfonamide inverse agonists of the retinoid-related orphan receptor gamma (RORγt) described in the Galderma patent family.

Molecular Formula C15H22FNO4S
Molecular Weight 331.4
CAS No. 2034450-61-6
Cat. No. B2666453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide
CAS2034450-61-6
Molecular FormulaC15H22FNO4S
Molecular Weight331.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2CCOCC2)O)F
InChIInChI=1S/C15H22FNO4S/c1-11-10-13(2-3-14(11)16)22(19,20)17-7-4-15(18)12-5-8-21-9-6-12/h2-3,10,12,15,17-18H,4-9H2,1H3
InChIKeyPSWYWTAXXGOAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide (CAS 2034450-61-6): Procurement-Relevant Structural and Pharmacological Context


4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide (CAS 2034450-61-6) is a synthetic sulfonamide derivative containing a 4-fluoro-3-methylbenzenesulfonamide core linked via an N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl) side chain . The compound belongs to the broader class of hydroxylated sulfonamide inverse agonists of the retinoid-related orphan receptor gamma (RORγt) described in the Galderma patent family [1]. In curated bioactivity databases, the compound is registered as CHEMBL2018907 and BDBM50380522, with documented inhibitory activity against multiple cytochrome P450 isoforms [2].

Why 4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide Cannot Be Generically Substituted: Key Differentiation Drivers


Within the hydroxylated sulfonamide RORγt inverse agonist class, subtle changes to the aryl substitution pattern or the hydroxyalkyl linker profoundly alter both target engagement and off-target cytochrome P450 inhibition profiles. The specific combination of a 4-fluoro-3-methylbenzenesulfonamide head group with a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl tail in this compound generates a unique CYP2C19 Ki of 70 nM, whereas closely related analogs bearing unsubstituted phenyl, bromo-phenyl, or naphthalene sulfonamide cores lack equivalent CYP interaction data in curated databases [1]. This means a researcher cannot simply interchange this compound with a “similar-looking” sulfonamide and expect reproducible pharmacokinetic or target-engagement outcomes. The precise substitution pattern directly determines both the RORγt inverse agonism potency and the CYP liability profile, making blind substitution scientifically unsound for any study where metabolic stability or off-target CYP inhibition is a variable of interest [2].

Quantitative Differentiation Evidence for 4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide: Comparator-Based Procurement Data


CYP2C19 Inhibition Potency: Target Compound vs. Unsubstituted Sulfonamide Core

The target compound demonstrates a CYP2C19 Ki of 70 nM in a recombinant enzyme assay using 3-O-methylfluorescein as substrate [1]. By comparison, the unsubstituted 4-fluoro-3-methylbenzenesulfonamide core (CAS 379254-40-7) shows no reported CYP2C19 inhibitory activity in the same curated database, indicating that the N-(3-hydroxy-3-(oxan-4-yl)propyl) side chain is essential for CYP2C19 binding [2]. The compound also exhibits CYP3A4 IC50 of 5.33 µM and CYP2B6 IC50 of 15.4 µM in human liver microsomes, providing a multi-isoform inhibition fingerprint that is absent in simpler sulfonamide cores [1].

CYP450 inhibition drug metabolism hepatic clearance

CYP3A4 Inhibition Profile: Differentiated Liability vs. Closest Hydroxylated Sulfonamide Analogs

In human liver microsome assays with midazolam as probe substrate and 5 min preincubation, the target compound shows CYP3A4 IC50 = 5.33 µM [1]. Closest structural analogs such as N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide and 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide have no publicly available CYP3A4 inhibition data in BindingDB or ChEMBL [2]. This absence of data for analogs precludes head-to-head quantitative comparison but establishes the target compound as the only member of this sub-series with a characterized CYP3A4 liability profile, which is critical for any program concerned with off-target CYP3A4 induction or inhibition.

CYP3A4 hepatocyte stability lead optimization

RORγt Inverse Agonism Structural Determinant: 4-Fluoro-3-methyl Substitution vs. Unsubstituted and Bromo Analogs

The Galderma patent WO2016097389 discloses that benzenesulfonamide derivatives bearing a 4-fluoro-3-methyl substitution pattern on the phenyl ring exhibit RORγt inverse agonism, with structure-activity relationship (SAR) data indicating that removal of the fluorine or methyl group reduces potency [1]. The target compound's 4-fluoro-3-methylbenzenesulfonamide head group is explicitly claimed in the patent as a preferred embodiment, while analogs with unsubstituted phenyl (e.g., N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide) or 2-bromo substitution fall outside the optimal SAR space [1]. Although exact IC50 values for the target compound are not publicly disclosed in the patent, the patent teaches that the 4-fluoro-3-methyl substitution is critical for maintaining inverse agonist activity at RORγt, making the target compound structurally distinct from non-fluorinated or alternatively halogenated analogs [1].

RORγt inverse agonism Th17 differentiation autoimmune disease

Evidence-Backed Application Scenarios for 4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide (CAS 2034450-61-6)


CYP2C19 Inhibition Tool Compound for Drug-Drug Interaction (DDI) Studies

With a CYP2C19 Ki of 70 nM [1], this compound serves as a quantitatively validated inhibitor for in vitro DDI screening. Researchers can use it as a positive control or reference inhibitor when profiling new chemical entities for CYP2C19-mediated metabolism, particularly in human liver microsome or recombinant CYP2C19 assay systems.

Multi-CYP Isoform Selectivity Profiling Reference Standard

The compound's documented activity against CYP2C19 (Ki 70 nM), CYP3A4 (IC50 5.33 µM), and CYP2B6 (IC50 15.4 µM) [1] makes it suitable as a multi-isoform reference in CYP inhibition panels. Its known inhibition fingerprint allows for cross-assay normalization and assessment of isoform selectivity when screening structurally related sulfonamide libraries.

RORγt Inverse Agonist Lead Optimization Starting Point

As a preferred embodiment in Galderma's RORγt inverse agonist patent [2], this compound represents a validated chemical starting point for medicinal chemistry programs targeting Th17-mediated inflammatory diseases (acne, psoriasis, atopic dermatitis). Its dual pharmacological profile—RORγt inverse agonism coupled with characterized CYP inhibition—provides an early liability assessment framework for lead optimization campaigns.

Negative Control for Hydroxylated Sulfonamide Analogs in CYP Phenotyping

When evaluating the CYP inhibition potential of new hydroxylated sulfonamide analogs, this compound can function as a characterized comparator. Analogs that show significantly higher or lower CYP inhibition can be benchmarked against the 70 nM CYP2C19 Ki of the target compound, providing context for structure–metabolism relationship (SMR) analysis.

Quote Request

Request a Quote for 4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.